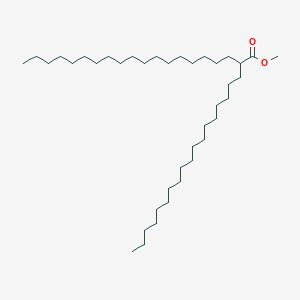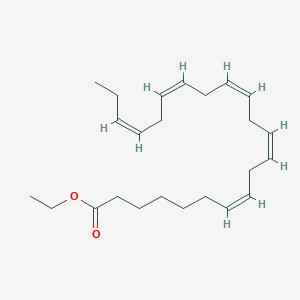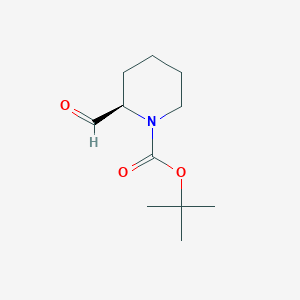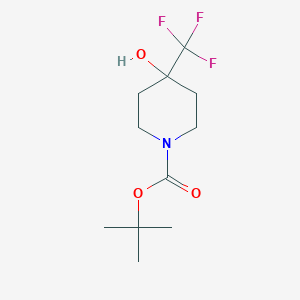
Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 550371-74-9. It has a molecular weight of 269.26 . The IUPAC name for this compound is tert-butyl 4-hydroxy-4-(trifluoromethyl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18F3NO3/c1-9(2,3)18-8(16)15-6-4-10(17,5-7-15)11(12,13)14/h17H,4-7H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Chemical Properties
“Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate” has a molecular weight of 269.26 and its IUPAC name is tert-butyl 4-hydroxy-4-(trifluoromethyl)-1-piperidinecarboxylate .
Storage and Safety
This compound should be stored sealed in a dry environment at a temperature between 2-8°C . It has a GHS07 safety classification and its hazard statements include H302, H315, H319, and H335 .
Role in Drug Development
Compounds containing the trifluoromethyl (TFM, -CF3) group, like “Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate”, have been found in many FDA-approved drugs over the last 20 years . The TFM group is considered a pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction .
Use in Synthesis of N-Heterocyclic Alkyl Ethers
“Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate” can be used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction . This reaction is a popular method for inverting the stereochemistry of alcohols or for the coupling of two different functional groups .
Role in Tuberculosis Research
A similar compound, “tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate”, has been used in research related to Mycobacterium tuberculosis (Mtb), the causative organism of tuberculosis (TB) . While this is not the exact compound you asked about, it suggests potential applications in medical research.
Potential Applications in Future Research
Given the unique properties of “Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate”, it could be used in future research to develop new drugs or to study biological processes. Its trifluoromethyl group and piperidine ring could interact with various biological targets, leading to new discoveries .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-9(2,3)18-8(16)15-6-4-10(17,5-7-15)11(12,13)14/h17H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCANPVVCVCTOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | |
CAS RN |
550371-74-9 | |
| Record name | tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

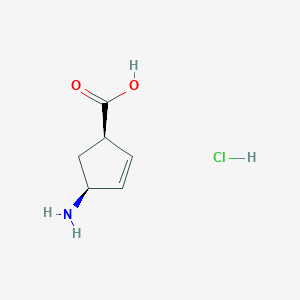
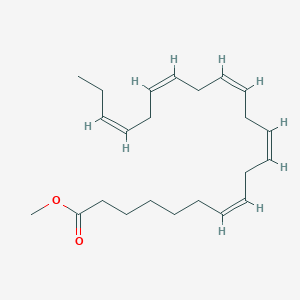

![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)


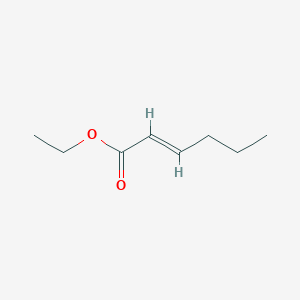

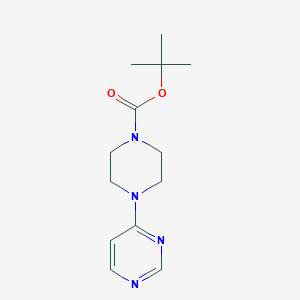
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)
